molecular formula C4H9NO2S B555025 L-Homocysteine CAS No. 6027-13-0

L-Homocysteine

Cat. No. B555025
CAS RN: 6027-13-0
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Homocysteine is a non-proteinogenic α-amino acid. It is a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH2-). It is biosynthesized from methionine by the removal of its terminal Cε methyl group . In the body, homocysteine can be recycled into methionine or converted into cysteine with the aid of vitamin B6, B9, and B12 .


Synthesis Analysis

Homocysteine is biosynthesized naturally via a multi-step process. First, methionine receives an adenosine group from ATP, a reaction catalyzed by S-adenosyl-methionine synthetase, to give S-adenosyl methionine (SAM-e) .


Molecular Structure Analysis

The molecular formula of L-Homocysteine is C4H9NO2S. It has an average mass of 135.185 Da and a monoisotopic mass of 135.035400 Da .


Chemical Reactions Analysis

Homocysteine is metabolized by one of two pathways: transsulfuration and remethylation . The transsulfuration of homocysteine to cysteine is catalyzed by cystathionine β-synthase, a process that requires pyridoxal phosphate (vitamin B6) as a cofactor .


Physical And Chemical Properties Analysis

L-Homocysteine is a solid substance. It has a density of 1.3±0.1 g/cm³. Its boiling point is 299.7±35.0 °C at 760 mmHg. It has a molar refractivity of 33.5±0.3 cm³. It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Cardiovascular Health

Homocysteine is known to influence cardiovascular health. Elevated levels can induce endothelial dysfunctions, damaging blood vessel walls and changing their properties from anticoagulant to procoagulant states. It also activates coagulation factors and impairs the balance between vasodilators and vasoconstrictors .

Methionine Cycle Regulation

Homocysteine is derived from methionine and plays a role in the methionine cycle. The concentration of homocysteine is regulated by remethylation back to methionine or transsulfuration to cysteine with simultaneous production of hydrogen sulfide (H2S) .

Cellular Methylation Reactions

S-adenosyl-L-homocysteine hydrolase (SAHase) is a major regulator of cellular methylation reactions, which are vital for numerous cellular processes. SAHase activity provides a significant source of L-homocysteine .

Mechanism of Action

Target of Action

L-Homocysteine, also known as homocysteine, is a thiol-containing amino acid formed by a demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase , 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase , and 5-methyltetrahydrofolate S-homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.

Mode of Action

Biochemical Pathways

Homocysteine is metabolized along two key pathways: remethylation back to methionine and transsulfuration to cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .

Pharmacokinetics

Studies have shown that homocysteine is rapidly distributed to tissues after administration . The urine is a major route of excretion .

Result of Action

Elevated levels of homocysteine, known as hyperhomocysteinemia, are associated with a higher risk of neurovascular diseases, dementia, migraine, developmental impairments, or epilepsy . The mechanisms underlying the neurotoxicity of homocysteine include oxidative stress, DNA damage, protein thiolation or protein homocysteinylation, triggering apoptosis and excitotoxicity .

Action Environment

The action of homocysteine can be influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in homocysteine levels . Additionally, altered cellular export mechanisms have also been known to increase homocysteine levels .

Safety and Hazards

L-Homocysteine is harmful if swallowed. It is advised to avoid breathing its vapors or mists, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling it .

Future Directions

Recent findings suggest that homocysteine is involved in protein synthesis in the early evolution of life on Earth. Despite the fact that homocysteine today is not a proteinogenic amino acid, it is still important in the metabolism of the proteinogenic amino acids cysteine and methionine .

properties

IUPAC Name

(2S)-2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041039
Record name Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

148 mg/mL
Record name Homocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Homocysteine

CAS RN

6027-13-0
Record name L-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homocysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LVT1QZ0BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 233 °C
Record name Homocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Homocysteine
Reactant of Route 2
Reactant of Route 2
L-Homocysteine
Reactant of Route 3
L-Homocysteine
Reactant of Route 4
Reactant of Route 4
L-Homocysteine
Reactant of Route 5
L-Homocysteine
Reactant of Route 6
L-Homocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.